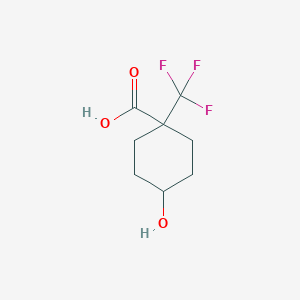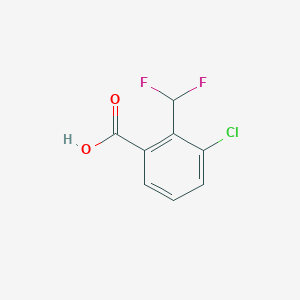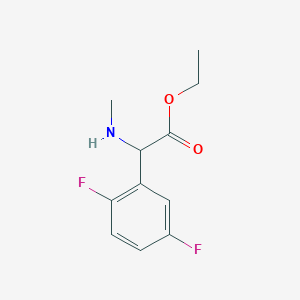
Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is an organic compound characterized by the presence of ethyl, difluorophenyl, and methylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluoroaniline and ethyl bromoacetate.
Formation of Intermediate: The 2,5-difluoroaniline undergoes a nucleophilic substitution reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Studies: Used in studies to understand biochemical pathways and interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the methylamino group can influence the compound’s reactivity and interaction with biological molecules. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate: Similar structure but with different fluorine substitution pattern.
Ethyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate: Chlorine atoms instead of fluorine atoms.
Ethyl 2-(2,5-difluorophenyl)-2-(ethylamino)acetate: Ethylamino group instead of methylamino group.
Uniqueness: Ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of ethyl, difluorophenyl, and methylamino groups provides a distinct set of properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-6-7(12)4-5-9(8)13/h4-6,10,14H,3H2,1-2H3 |
Clave InChI |
PBTQIUKJTLFUJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=CC(=C1)F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




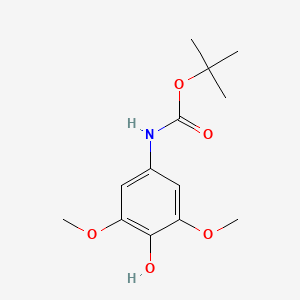

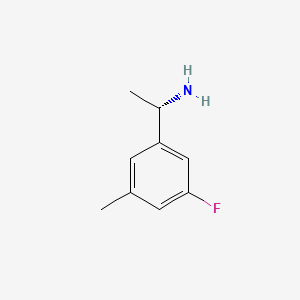
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
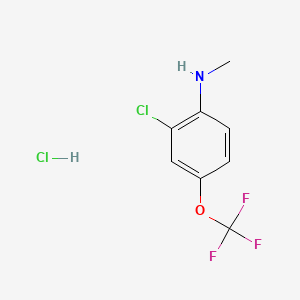

![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)
